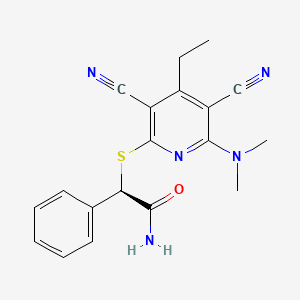
2-Cyclobutoxy-5-methyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . It’s a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .
Synthesis Analysis
1,3,4-Thiadiazole derivatives can be synthesized by various methods. For example, they can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . Another method involves the treatment of 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives can be analyzed using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives can undergo various chemical reactions. For instance, thermolysis of 2,5-dimercapto-1,3,4-thiadiazole gives HNCS, CS2, and HCN .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various analytical techniques. For example, the melting point can be determined .Scientific Research Applications
Biological and Pharmacological Activities
1,3,4-thiadiazoles, a category to which 2-Cyclobutoxy-5-methyl-1,3,4-thiadiazole belongs, are known for their wide range of biological activities. They have demonstrated potential in anticancer treatments against human cancers. These compounds also exhibit other significant activities, such as diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal properties. Moreover, they impact the central nervous system by showing anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects. The molecular targets of 1,3,4-thiadiazoles include enzymes like carbonic anhydrase (CA), cyclooxygenase (CO), neutral endopeptidase (NEP), aminopeptidase N (APN), matrix metalloproteinases (MMPs), phosphodiesterases (PDEs), and c-Src/Abl tyrosine kinase. These insights provide a comprehensive understanding of the medicinal chemistry of 1,3,4-thiadiazole based compounds, including this compound (Matysiak, 2015).
Antimicrobial Properties
Several 1,3,4-thiadiazole derivatives, including those similar to this compound, have been synthesized and tested for antimicrobial activities. Some compounds in this category have shown significant antimicrobial activity against various microorganisms like Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Bacillus subtilis, Staphylococcus aureus, and Candida albicans. This indicates the potential of 1,3,4-thiadiazole derivatives as bioactive agents for pharmacological and medicinal applications (Shehadi, Abdelrahman, Abdelraof, & Rashdan, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
1,3,4-Thiadiazole derivatives have shown potential in various fields, including medicinal chemistry. They have a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial . Therefore, future research could focus on exploring these properties further and developing new derivatives with improved activity and less toxicity .
properties
IUPAC Name |
2-cyclobutyloxy-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-5-8-9-7(11-5)10-6-3-2-4-6/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCKQEQIYBJCFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2732862.png)
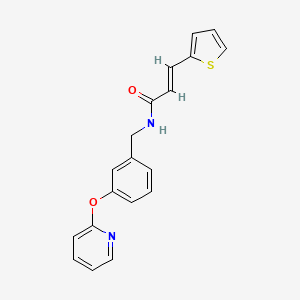
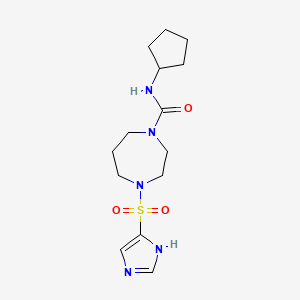
![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)propanamide](/img/structure/B2732869.png)
![3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid](/img/structure/B2732870.png)
![2-[Benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid](/img/structure/B2732872.png)
![Ethyl 4-[(3-chlorobenzyl)amino]quinazoline-2-carboxylate](/img/structure/B2732873.png)
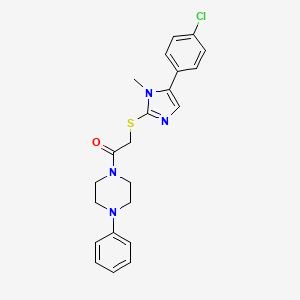
![(Z)-ethyl 2-((1-naphthoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2732877.png)
![1-[1-(Benzotriazol-1-yl)butyl]pyrrolidin-2-one](/img/structure/B2732879.png)
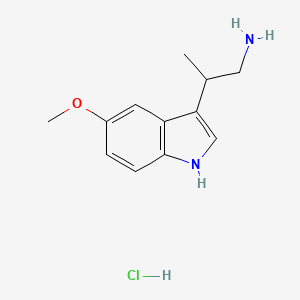
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2732882.png)
![2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2732883.png)
